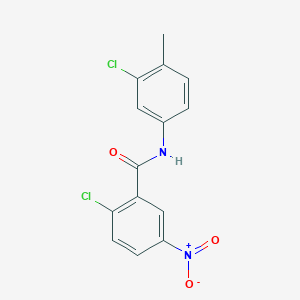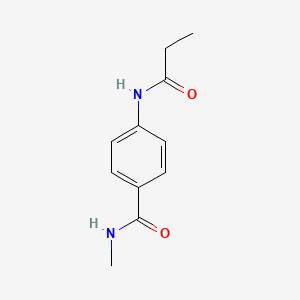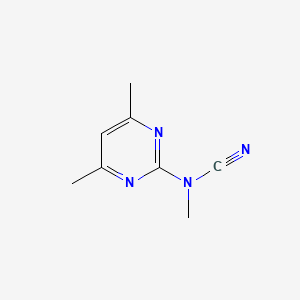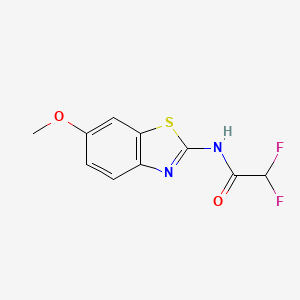
N-(4-chlorophenyl)-4,5-dimethoxy-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4,5-dimethoxy-2-nitrobenzamide, also known as “CDNB” is a chemical compound that has been extensively used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents like ethanol and methanol. The compound is used as a substrate for the enzyme glutathione S-transferase (GST) and has been widely used in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of CDNB involves its reaction with GST to form a conjugate. CDNB is a substrate for GST, and the enzyme catalyzes the reaction between CDNB and glutathione to form a conjugate. The reaction is shown below:
CDNB + glutathione → CDNB-glutathione conjugate
The conjugate can be easily measured spectrophotometrically, and the rate of formation of the conjugate is proportional to the activity of GST.
Biochemical and Physiological Effects:
CDNB has been used to study the biochemical and physiological effects of GST. GST is an enzyme that plays a crucial role in the detoxification of xenobiotics and endogenous compounds. The activity of GST has been shown to be altered in various diseases like cancer, Alzheimer's, and Parkinson's. CDNB has been used to study the activity of GST in these diseases and to develop new drugs that can modulate the activity of GST.
Advantages and Limitations for Lab Experiments
CDNB has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also a substrate for GST, which is a widely studied enzyme. The reaction between CDNB and GST is rapid and can be easily measured spectrophotometrically. However, CDNB has some limitations. It is a toxic compound that can cause skin irritation and respiratory problems. It should be handled with care, and proper safety precautions should be taken while working with CDNB.
Future Directions
CDNB has been extensively used in scientific research, and several future directions can be explored. One possible direction is the development of new drugs that can modulate the activity of GST. GST is an enzyme that plays a crucial role in the detoxification of xenobiotics and endogenous compounds. The modulation of GST activity can have therapeutic implications for various diseases. Another possible direction is the study of the role of GST in drug metabolism. GST has been shown to play a crucial role in the metabolism of several drugs. The study of the interaction between CDNB and GST can provide insights into the mechanism of drug metabolism.
Conclusion:
In conclusion, CDNB is a chemical compound that has been widely used in scientific research. It is a substrate for the enzyme glutathione S-transferase (GST) and has been used to study the activity of GST in various tissues and cells. CDNB has several advantages for lab experiments, but it should be handled with care due to its toxic nature. The study of CDNB can provide insights into the mechanism of drug metabolism and the development of new drugs that can modulate the activity of GST.
Synthesis Methods
CDNB can be synthesized by the reaction of 4,5-dimethoxy-2-nitroaniline with 4-chlorobenzoyl chloride in the presence of a base like triethylamine. The reaction yields CDNB as a yellow crystalline powder with a purity of over 99%.
Scientific Research Applications
CDNB has been used as a substrate for the enzyme glutathione S-transferase (GST) in numerous scientific studies. GST is an enzyme that plays a crucial role in the detoxification of xenobiotics and endogenous compounds. The reaction between CDNB and GST results in the formation of a conjugate that can be easily measured spectrophotometrically. This reaction has been used to determine the activity of GST in various tissues and cells.
properties
IUPAC Name |
N-(4-chlorophenyl)-4,5-dimethoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-13-7-11(12(18(20)21)8-14(13)23-2)15(19)17-10-5-3-9(16)4-6-10/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKPIFHIIXBFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(benzylsulfonyl)amino]benzenesulfonamide](/img/structure/B5865258.png)

![7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5865275.png)
![2-ethyl-7-(2-furyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5865280.png)
![2-chloro-N'-[(2-chlorobenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide](/img/structure/B5865285.png)
![2-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5865294.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5865299.png)
![2-[4-(cyclohexylmethyl)-1-piperazinyl]ethanol](/img/structure/B5865301.png)

![N-cyclohexyl-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5865310.png)


![N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865335.png)
![N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5865346.png)